Bienvenue dans la boutique en ligne BenchChem!

(1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol

Chiral resolution Diastereomer purity Medicinal chemistry building blocks

Rigid, chiral bicyclic amino alcohol with pre-organized (1S,5R) configuration and gem-dimethyl substitution. Essential scaffold for DPP-4 and complement factor D inhibitor SAR, PROTAC degrader design, and CNS drug discovery. The defined geometry ensures reproducible structure-activity relationships; incorrect diastereomers or racemates invalidate binding studies. Confirm stereochemistry before purchase.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 2377030-49-2
Cat. No. B2653473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol
CAS2377030-49-2
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESCC1(C2C(C1O)CCN2)C
InChIInChI=1S/C8H15NO/c1-8(2)6-5(7(8)10)3-4-9-6/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7?/m1/s1
InChIKeyHBXKQKMXSXOVSL-JEAXJGTLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol (CAS 2377030-49-2) is a Sought-After Chiral Building Block for Medicinal Chemistry


(1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol is a chiral, bicyclic amino alcohol (C8H15NO, MW: 141.21 g/mol) . Unlike simple pyrrolidines or piperidines, its rigid 2-azabicyclo[3.2.0]heptane core, which is a confirmed bicyclic isostere in medicinal chemistry [1], locks the secondary amine and the C6 hydroxyl group into a defined orientation. This pre-organized geometry, combined with the gem-dimethyl group at the 7-position, creates a sterically and conformationally constrained framework that is highly valued for introducing three-dimensionality into drug candidates and probing structure-activity relationships (SAR) .

Sourcing Alert: The Impact of Stereochemistry on (1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol in Drug Discovery


The (1S,5R) absolute configuration of 7,7-dimethyl-2-azabicyclo[3.2.0]heptan-6-ol is critical for program continuity. Substituting this single stereoisomer with its enantiomer, (1R,5S)-7,7-dimethyl-2-azabicyclo[3.2.0]heptan-6-ol , a different diastereomer such as the (1S,5R,6S) epimer , or the racemic mixture rac-(1R,5S,6S)-7,7-dimethyl-2-azabicyclo[3.2.0]heptan-6-ol will generate different molecular geometries. Because the 2-azabicyclo[3.2.0]heptane scaffold is a core isostere used in medicinal chemistry to precisely orient pharmacophoric groups for targets like DPP-4 and complement factor D , any change in stereochemistry can abolish target binding. Procuring the incorrect stereoisomer leads to invalid SAR and potential program failure. The quantitative evidence below underscores the scarcity of direct comparator data and confirms the compound's role as a specialized, stereodefined research intermediate.

Quantitative Differentiation of (1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol: A Comparator-Based Evidence Analysis


Stereochemical Identity as the Primary Differentiator: (1S,5R) vs. (1S,5R,6S) Diastereomer

The primary verifiable differentiator for (1S,5R)-7,7-dimethyl-2-azabicyclo[3.2.0]heptan-6-ol is its specified (1S,5R) absolute configuration, which is distinct from the alternative (1S,5R,6S) diastereomer (CAS 2378490-18-5) . The C6 hydroxyl group stereochemistry is not explicitly defined in the CAS 2377030-49-2 name, implying it is an epimeric mixture or that the C6 stereochemistry is unspecified, while the (1S,5R,6S) form is a single, defined diastereomer. This distinction is critical as different diastereomers have distinct 3D shapes and thus different biological activities in the context of the 2-azabicyclo[3.2.0]heptane scaffold, which is used as a rigid isostere to precisely orient key functional groups for binding biological targets such as DPP-4 and complement factor D .

Chiral resolution Diastereomer purity Medicinal chemistry building blocks

Comparison with the N-Boc Carboxylate Derivative: A Distinction in Application Stage

The target compound offers a free secondary amine, contrasting with advanced, N-protected derivatives like rac-benzyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 2680520-83-4) [1]. The benzyl carboxylate derivative is used as a more advanced intermediate, but its N-protection limits further derivatization at that position. The free amine of the target compound provides a more versatile starting point for early-stage diversity-oriented synthesis or for chemists seeking to install a specific N-substituent not available in pre-protected forms. However, no quantitative data comparing synthetic yields or downstream efficiency was found in the public domain.

Advanced intermediate Protecting group strategy Drug synthesis

Conformational Restriction and Isosteric Advantage: 2-Azabicyclo[3.2.0]heptane vs. Flexible Amines

The 2-azabicyclo[3.2.0]heptane scaffold is recognized as a valuable bicyclic isostere for drug discovery, useful for modulating physicochemical properties and probing three-dimensional chemical space [1]. While no direct comparative data exists for this specific compound, the class-level evidence from the literature demonstrates that derivatives of this scaffold have been evaluated as inhibitors of DPP-4, complement factor D, and NS5A, with activity directly tied to the scaffold's rigid geometry . This stands in contrast to more flexible amino alcohol building blocks (e.g., simple prolinol analogs), which lack the defined spatial arrangement and can adopt multiple conformations, potentially leading to entropic penalties upon binding.

Bicyclic isostere Conformational restriction Scaffold hopping

Purity as a Procurement Differentiator: Single Enantiomer vs. Racemate

The target compound is specified as the single (1S,5R) enantiomer, differentiating it from the racemic mixture rac-(1R,5S,6S)-7,7-dimethyl-2-azabicyclo[3.2.0]heptan-6-ol . In medicinal chemistry, the use of a racemic mixture for SAR studies can lead to ambiguous or misleading results, as each enantiomer may have different, even opposing, biological activities. A failure to use a single, defined enantiomer has been shown to affect the reproducibility of biological assays. While a specific assay for this compound is not available, this is a general principle in drug discovery [1]. Procuring a single enantiomer ensures that any observed biological activity can be definitively attributed to the (1S,5R) form, enabling clean SAR and reliable data for lead optimization.

Chiral purity Enantiomeric excess Reproducibility SAR

Top Scientific Applications for (1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol Based on Verified Evidence


Stereochemistry-Driven Probe for GPCR or Kinase Lead Optimization

The rigid (1S,5R)-configured scaffold, validated as a bicyclic isostere for bioactive molecule design , is ideally suited for generating focused libraries to probe the stereochemical requirements of a binding pocket in a protein target like a G-protein-coupled receptor (GPCR) or kinase. The defined geometry allows medicinal chemists to systematically map the spatial orientation of the amine and hydroxyl groups, a capability not possible with flexible, achiral linkers.

Central Core for Bifunctional Degraders (PROTACs)

The compound's rigid, chiral structure makes it a superior linker or core element in the design of heterobifunctional degraders such as PROTACs. The gem-dimethyl group and fixed exit vectors from the amine and hydroxyl groups can influence the ternary complex formation and subsequent ubiquitination efficiency. An analogue, tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 2375268-07-6), has been cited in a Pfizer patent application, indicating an industrial precedent for this scaffold in advanced pharmaceutical research [1].

Synthesis of DPP-4 or Complement Factor D Inhibitor Analogs

The 2-azabicyclo[3.2.0]heptane scaffold has been directly exploited in the development of inhibitors for DPP-4 and complement factor D . The target compound, with its free amine and hydroxyl groups, serves as a versatile, early-stage intermediate for synthesizing new analogs of these inhibitors. It allows for the exploration of uncharted substitution patterns at the N-2 and C-6 positions to potentially improve potency, selectivity, or pharmacokinetic properties over known analogs.

Exploration of CNS Drug Chemical Space

Bicyclic amines are a privileged motif in central nervous system (CNS) drug discovery. The 2-azabicyclo[3.2.0]heptane core, as part of the broader class of azabicycloalkanes, has been investigated for CNS applications [2]. The target compound's specific (1S,5R) configuration and the lipophilic gem-dimethyl group are predicted to influence blood-brain barrier penetration and receptor subtype selectivity, making it a strategic purchase for a neuroscience-focused medicinal chemistry program.

Quote Request

Request a Quote for (1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.